
CID 18327875
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(dimethoxy)silane is an organosilicon compound characterized by a hexyl group attached to a silicon atom, which is further bonded to two methoxy groups. This compound is part of the broader class of silanes, which are widely used in various industrial and scientific applications due to their unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Hexyl(dimethoxy)silane can be synthesized through a hydrosilylation reaction, where hexylsilane reacts with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst often being a platinum-based compound to facilitate the addition of methanol to the silicon-hydrogen bond.
Industrial Production Methods: In industrial settings, the production of hexyl(dimethoxy)silane involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The process ensures high yield and purity of the final product, which is essential for its application in various industries.
Analyse Chemischer Reaktionen
Types of Reactions: Hexyl(dimethoxy)silane undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, hexyl(dimethoxy)silane hydrolyzes to form hexylsilanol and methanol.
Condensation: The hydrolyzed product can further condense to form siloxane bonds, leading to the formation of polysiloxanes.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions under acidic or basic conditions.
Condensation: Catalysts such as acids or bases to promote the formation of siloxane bonds.
Substitution: Nucleophiles like amines or alcohols under mild conditions.
Major Products Formed:
Hydrolysis: Hexylsilanol and methanol.
Condensation: Polysiloxanes.
Substitution: Various organosilicon compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Hexyl(dimethoxy)silane finds applications in several scientific research fields:
Chemistry: Used as a precursor for the synthesis of other organosilicon compounds and in the modification of surfaces to enhance hydrophobicity.
Biology: Employed in the functionalization of biomolecules and surfaces for improved biocompatibility and stability.
Medicine: Investigated for its potential in drug delivery systems due to its ability to form stable and biocompatible coatings.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its excellent adhesion properties and chemical resistance.
Wirkmechanismus
The mechanism by which hexyl(dimethoxy)silane exerts its effects involves the formation of siloxane bonds through hydrolysis and condensation reactions. The silicon atom in hexyl(dimethoxy)silane forms strong covalent bonds with oxygen, leading to the formation of stable siloxane networks. These networks enhance the mechanical and chemical properties of materials, making them suitable for various applications.
Vergleich Mit ähnlichen Verbindungen
Hexyl(trimethoxy)silane: Similar structure but with three methoxy groups instead of two.
Hexyl(triethoxy)silane: Contains three ethoxy groups instead of methoxy groups.
Hexyl(methyldimethoxy)silane: Contains a methyl group in addition to the hexyl and methoxy groups.
Comparison: Hexyl(dimethoxy)silane is unique due to its specific combination of hexyl and methoxy groups, which provides a balance between hydrophobicity and reactivity. Compared to hexyl(trimethoxy)silane and hexyl(triethoxy)silane, hexyl(dimethoxy)silane offers a different reactivity profile, making it suitable for specific applications where controlled hydrolysis and condensation are required. The presence of two methoxy groups allows for more controlled reactions compared to the three methoxy or ethoxy groups in similar compounds.
Eigenschaften
Molekularformel |
C8H19O2Si |
|---|---|
Molekulargewicht |
175.32 g/mol |
InChI |
InChI=1S/C8H19O2Si/c1-4-5-6-7-8-11(9-2)10-3/h4-8H2,1-3H3 |
InChI-Schlüssel |
JFPNTVWLQJJTPX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


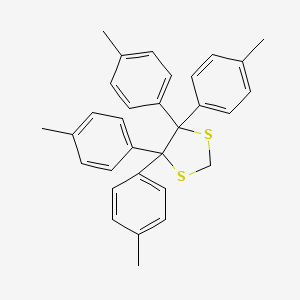
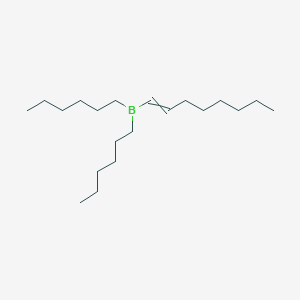
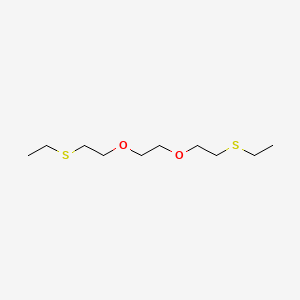
![2,4,8-Trimethyl-1H-benzo[b][1,4]diazepine](/img/structure/B14296671.png)
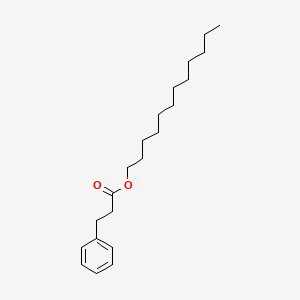
![Tert-butyl[(4-chlorobut-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14296693.png)
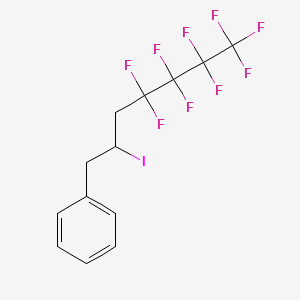
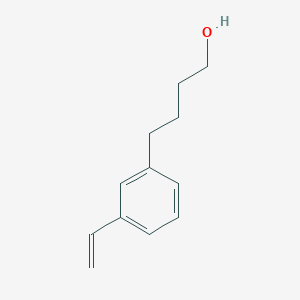
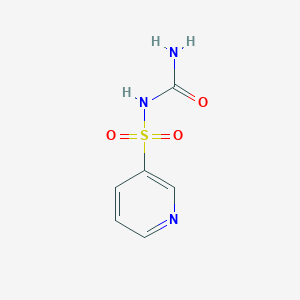
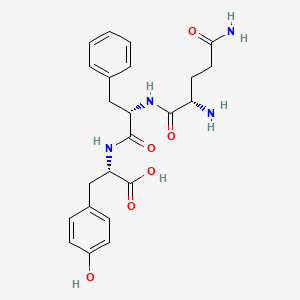
![N,N-Dimethyl-N'-[4-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14296729.png)
![1-(3a,11a-Dimethyl-1,2,3,3a,4,5,5a,6,11a,11b-decahydrocyclopenta[c]xanthen-1-yl)-2-methylpropan-1-ol](/img/structure/B14296731.png)
![7-Azidotetrazolo[1,5-a]pyrimidine](/img/structure/B14296734.png)

